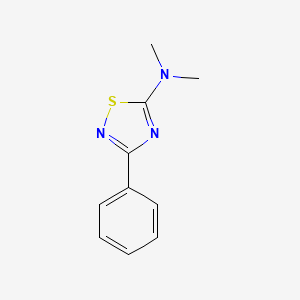

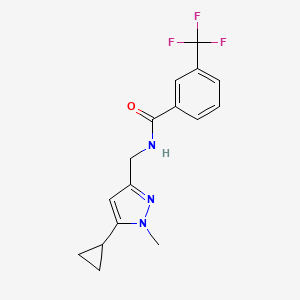

![molecular formula C22H27N3O5S B2539034 4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide CAS No. 1091405-73-0](/img/structure/B2539034.png)

4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives, which includes compounds like CPNE, is often performed through direct condensation of carboxylic acids and amines . This reaction is usually carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .

Chemical Reactions Analysis

The chemical reactions involving benzamide derivatives like CPNE typically involve the condensation of benzoic acids and amines . This reaction is facilitated by a Lewis acidic ionic liquid immobilized on diatomite earth .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Benzamides, including our compound of interest, have been investigated for their antioxidant potential. Researchers have synthesized novel benzamide derivatives and evaluated their in vitro antioxidant activity. These studies involve assessing total antioxidant capacity, free radical scavenging, and metal chelating activity. Some of these compounds exhibit more effective antioxidant properties than standard references .

Antibacterial Properties

The antibacterial activity of benzamides has been explored against both gram-positive and gram-negative bacteria. In vitro tests reveal the growth inhibitory effects of these compounds. Researchers compare their efficacy to control drugs. Investigating the antibacterial potential of our compound could provide insights into its therapeutic applications .

Drug Discovery

Amide compounds, including benzamides, play a crucial role in drug discovery. Their diverse chemical structures make them valuable candidates for developing new pharmaceutical agents. By studying the pharmacological properties of our compound, researchers may uncover novel drug leads or optimize existing drug scaffolds .

Industrial Applications

Amides find applications beyond medicine. Industries such as plastics, rubber, paper, and agriculture utilize amide compounds. Benzamides, due to their stability and versatility, contribute to various industrial processes. Investigating our compound’s compatibility with industrial materials or processes could yield practical applications .

Anti-Inflammatory Potential

While not explicitly mentioned in the available literature, benzamides are part of the broader class of anti-inflammatory agents. Their structural features and biological activities suggest potential anti-inflammatory effects. Further research could explore this aspect of our compound .

Sorafenib Analogs

Sorafenib, a well-known anticancer drug, contains an amide functional group. Researchers have synthesized various sorafenib analogs, some of which incorporate benzamide moieties. These analogs aim to enhance anticancer activity or reduce side effects. Investigating our compound’s similarity to sorafenib could provide insights into its potential as an anticancer agent .

Zukünftige Richtungen

While the future directions for CPNE are not specified in the search results, benzamide derivatives are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, the development of new synthetic methods for these types of compounds can be of considerable importance .

Eigenschaften

IUPAC Name |

4-(cyclopentanecarbonylamino)-N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O5S/c1-30-19-10-12-20(13-11-19)31(28,29)24-15-14-23-21(26)17-6-8-18(9-7-17)25-22(27)16-4-2-3-5-16/h6-13,16,24H,2-5,14-15H2,1H3,(H,23,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWOFNAIVXMQHBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2538953.png)

![3-(2-chloro-6-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2538956.png)

![(E)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide](/img/structure/B2538958.png)

![N-(3,4-dimethylphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B2538965.png)

![Methyl 2-amino-2-[3-(3,4-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2538967.png)

methanone](/img/structure/B2538968.png)

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

![4-[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2538974.png)